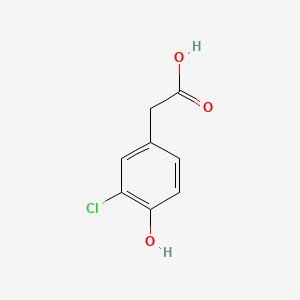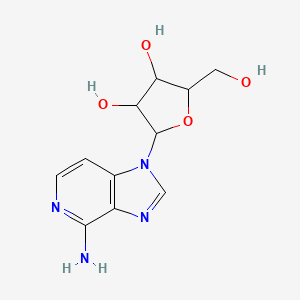
5'-O-Tritylthymidine
Vue d'ensemble
Description
5’-O-Tritylthymidine is a nucleoside derivative where the thymidine molecule is protected by a trityl group at the 5’ position. This modification is significant in various biochemical and pharmacological applications, particularly in the synthesis of oligonucleotides and as an inhibitor in enzymatic reactions .
Applications De Recherche Scientifique
5’-O-Tritylthymidine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides and as a protecting group in various chemical reactions.
Industry: Utilized in the production of nucleoside analogs and other biochemical compounds.
Mécanisme D'action
Target of Action
The primary target of 5’-O-Tritylthymidine is Thymidine Phosphorylase (TPase) . TPase is a key enzyme involved in the pyrimidine nucleoside salvage pathway . It also stimulates angiogenesis, and its expression correlates well with microvessel density and metastasis in a variety of human tumors . Another target of 5’-O-Tritylthymidine is the FAK-Mdm-2 interaction .
Mode of Action
5’-O-Tritylthymidine allosterically inhibits TPase enzymatic activity . It also inhibits TPase-induced angiogenesis . The trityl group of the compound is instrumental in preserving both the anti-TPase and antiangiogenic effect . In addition, 5’-O-Tritylthymidine targets the FAK-Mdm-2 interaction, decreasing cell viability and increasing apoptosis .
Biochemical Pathways
5’-O-Tritylthymidine affects the pyrimidine nucleoside salvage pathway by inhibiting the enzymatic activity of TPase . This results in decreased angiogenesis, as TPase stimulates this process . The compound also impacts the FAK-Mdm-2 interaction, which plays a role in cell survival .
Pharmacokinetics
The compound’s anti-tpase activity is significantly improved by replacement of the hypoxanthine base by thymine and the introduction of chloride on the trityl group .
Result of Action
5’-O-Tritylthymidine decreases cell viability and increases apoptosis . It also inhibits angiogenesis and causes degradation of pre-existing, immature vessels at the site of drug exposure . This combination of antiangiogenic and vascular-targeting activities opens perspectives for the potential use of 5’-O-Tritylthymidine as an anticancer agent .
Analyse Biochimique
Biochemical Properties
5’-O-Tritylthymidine plays a crucial role in biochemical reactions by inhibiting thymidine kinase 2 (TK-2), an enzyme involved in the pyrimidine salvage pathway . This inhibition leads to a decrease in thymidine phosphorylation, which is essential for DNA synthesis and repair. Additionally, 5’-O-Tritylthymidine targets the interaction between focal adhesion kinase (FAK) and murine double minute 2 (Mdm-2), resulting in decreased cell viability and increased apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
5’-O-Tritylthymidine has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it decreases cell viability and clonogenicity while increasing detachment and apoptosis in a dose-dependent manner . The compound also reactivates p53 activity, which is often inhibited in cancer cells, leading to increased apoptosis and reduced tumor growth . Furthermore, 5’-O-Tritylthymidine inhibits angiogenesis by targeting thymidine phosphorylase, an enzyme that stimulates blood vessel formation .
Molecular Mechanism
At the molecular level, 5’-O-Tritylthymidine exerts its effects through several mechanisms. It binds to the N-terminal domain of FAK, disrupting the FAK-Mdm-2 interaction and leading to decreased levels of both proteins . This disruption reactivates p53, a tumor suppressor protein, and activates caspase-8, an enzyme involved in apoptosis . Additionally, 5’-O-Tritylthymidine inhibits thymidine phosphorylase in a noncompetitive manner, reducing the enzyme’s activity and subsequent angiogenesis .
Temporal Effects in Laboratory Settings
The effects of 5’-O-Tritylthymidine have been observed to change over time in laboratory settings. The compound is stable at room temperature for extended periods, but its stability decreases when dissolved in solvents . Long-term studies have shown that 5’-O-Tritylthymidine can lead to sustained inhibition of tumor growth and angiogenesis in vivo . Its effects on cellular function may diminish over time as the compound degrades.
Dosage Effects in Animal Models
In animal models, the effects of 5’-O-Tritylthymidine vary with different dosages. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, 5’-O-Tritylthymidine can lead to adverse effects such as increased apoptosis and reduced cell viability . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5’-O-Tritylthymidine is involved in the pyrimidine nucleoside salvage pathway, where it inhibits thymidine phosphorylase . This inhibition disrupts the conversion of thymidine to thymine, leading to decreased DNA synthesis and repair. The compound’s interaction with thymidine phosphorylase also affects metabolic flux and metabolite levels, further contributing to its anti-cancer properties .
Transport and Distribution
Within cells and tissues, 5’-O-Tritylthymidine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to FAK and Mdm-2, which are overexpressed in many types of tumors . This targeted distribution enhances the compound’s efficacy in inhibiting tumor growth and angiogenesis.
Subcellular Localization
5’-O-Tritylthymidine is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target proteins, such as FAK and Mdm-2, to effectively disrupt their interactions . Additionally, post-translational modifications and targeting signals may direct 5’-O-Tritylthymidine to specific cellular compartments, further modulating its activity and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Tritylthymidine typically involves the protection of the thymidine molecule. One common method is the reaction of thymidine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride .
Industrial Production Methods
Industrial production of 5’-O-Tritylthymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-Tritylthymidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the trityl group, affecting the overall stability of the compound.
Reduction: Typically less common but can be used to remove the trityl group under specific conditions.
Substitution: The trityl group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Acidic conditions using reagents like trifluoroacetic acid to remove the trityl group.
Major Products Formed
Oxidation: Modified trityl derivatives.
Reduction: Deprotected thymidine.
Substitution: Thymidine derivatives with different protective groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-Trityl-inosine: Another trityl-protected nucleoside with similar inhibitory effects on thymidine phosphorylase.
5’-O-(4-chlorotrityl)-inosine: A derivative with enhanced inhibitory activity due to the presence of a chloride group.
Uniqueness
5’-O-Tritylthymidine is unique due to its specific inhibition of thymidine phosphorylase and its dual role in inhibiting angiogenesis and inducing apoptosis. Its structure allows for selective targeting of cancer cells, making it a valuable compound in anti-cancer research .
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDHVUVGQXVYOP-JIMJEQGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














